molecular formula C9H14O3 B1294525 3-(2-Oxocyclohexyl)propanoic acid CAS No. 2275-26-5

3-(2-Oxocyclohexyl)propanoic acid

Cat. No. B1294525
CAS RN: 2275-26-5
M. Wt: 170.21 g/mol
InChI Key: JCIZEWRBCTUEFG-UHFFFAOYSA-N
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Description

The compound of interest, 3-(2-Oxocyclohexyl)propanoic acid, is a chemical that can be associated with various reactions and synthesis methods. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthesis of 3-(2-Oxocyclohexyl)propanoic acid.

Synthesis Analysis

The synthesis of structurally related compounds involves multiple steps, including condensation reactions, Diels-Alder reactions, and reductions. For instance, the synthesis of (Propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid was achieved through a series of reactions starting with condensation and followed by a Diels-Alder reaction and a reduction step . Similarly, the synthesis of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid was reported using environmentally benign conditions, indicating the possibility of synthesizing related compounds like 3-(2-Oxocyclohexyl)propanoic acid through green chemistry approaches .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Oxocyclohexyl)propanoic acid can be complex, with stereochemistry playing a significant role. For example, the separation of two stereoisomers of a related compound was achieved using reverse-phase high-performance liquid chromatography, highlighting the importance of stereochemistry in the analysis of such molecules .

Chemical Reactions Analysis

The reactivity of compounds with cyclohexyl groups can be studied through various reactions. Photoinduced reactions of 3-(hydroxymethyl)benzophenone, a compound with a similar aromatic structure, were investigated, showing the formation of radical species and light-absorbing transient species . Oxidation reactions catalyzed by vanadium-containing heteropolyanions have been used to oxidize cyclohexanone derivatives to produce dicarboxylic acids , suggesting potential oxidation pathways for 3-(2-Oxocyclohexyl)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(2-Oxocyclohexyl)propanoic acid can be inferred from their behavior in various conditions. The oxidation of 2-methylcyclohexanone by dioxygen in the presence of heteropolyanions and the effects of solvents on this reaction provide insights into the reactivity and solubility of cyclohexanone derivatives . The analytical method developed for the separation of stereoisomers also provides information on the stability and detection limits of similar compounds .

Scientific Research Applications

Synthesis and Chemical Applications

  • Preparative Synthesis Method : A method for the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, involving 3-(aminothiocarbonylthio)propanoic acids as intermediates, highlights the importance of 3-(2-Oxocyclohexyl)propanoic acid in chemical synthesis. This process uses anhydrous solvents for a more efficient synthesis (Orlinskii, 1996).

  • Phloretic Acid and Polybenzoxazine : The compound's use in enhancing the reactivity of molecules towards benzoxazine ring formation demonstrates its utility in developing new materials with specific thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).

  • Enantiomerically Pure Forms : The scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid in enantiomerically pure form, using environmentally benign conditions, underscores its significance in stereochemistry (Vamos & Kobayashi, 2008).

Agricultural Applications

  • Postemergence Grass Control : The application of certain propanoic acid derivatives in controlling grass in peanut cultivation demonstrates the agricultural significance of related compounds (Grichar & Boswell, 1986).

Safety And Hazards

Specific safety and hazard information for 3-(2-Oxocyclohexyl)propanoic acid is not provided in the available resources. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research and applications of 3-(2-Oxocyclohexyl)propanoic acid are not specified in the available resources . The potential uses of this compound could be explored in various fields such as pharmaceuticals, materials science, and chemical synthesis.

Relevant Papers

Relevant papers related to 3-(2-Oxocyclohexyl)propanoic acid were not found in the available resources . Further literature search may provide more information on the synthesis, properties, and applications of this compound.

properties

IUPAC Name

3-(2-oxocyclohexyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIZEWRBCTUEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305776
Record name 2-Oxocyclohexanepropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxocyclohexyl)propanoic acid

CAS RN

2275-26-5
Record name 2-Oxocyclohexanepropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxocyclohexanepropionic acid
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Record name 2275-26-5
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Record name 2-Oxocyclohexanepropanoic acid
Source EPA DSSTox
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Record name 2-oxocyclohexanepropionic acid
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Synthesis routes and methods

Procedure details

29.4 Grams (0.300 mol; 31.1 mL) cyclohexanone, 14.4 grams (0.200 mol; 13.7 mL) of acrylic acid, 1.6 mL (9.6×10-3 mol) of 1-pyrrolidino-1-cyclohexene and 0.09 grams (5×10-3 mol) of water were added to a 250 mL round bottomed flask equipped with a reflux condenser, thermometer, and magnetic stirrer. The mixture was stirred and heated under reflux for four hours. The mixture was then cooled to room temperature resulting in a slushy mixture. Next, the reaction product was subjected to fractional distillation using a 1×20 cm Vigreux column and 0.3 mm Hg vacuum. The fraction taken at 145-151° C. yielded 20.4 g of 91 percent 3-(2-oxocyclohexyl)-propanoic acid (54 percent yield). This fraction was recrystallized in 40 mL CHCl3 /200 mL petroleum ether to give 15.4 grams of 3-(2-oxocyclohexyl)propanoic acid at 99 percent purity.
Quantity
31.1 mL
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
catalyst
Reaction Step One
Name
Quantity
0.09 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Cotarca, P Delogu, A Nardelli… - … Process Research & …, 2001 - ACS Publications
A new, convergent synthesis and process of the title open-chain C-9 compounds, valuable monomers for preparation of polyamides with specific properties, are discussed. Starting from …
Number of citations: 19 pubs.acs.org
W Yang, X Sun, W Yu, R Rai, JR Deschamps… - Organic …, 2015 - ACS Publications
A facile synthesis of spirocyclic lactams starting from β-keto carboxylic acids via a one-pot cascade reaction involving a Curtius rearrangement and an intramolecular nucleophilic …
Number of citations: 21 pubs.acs.org
R Kubilius, G Bagdžiūnas, E Butkus - Tetrahedron Letters, 2011 - Elsevier
The reaction of several chiral bicyclo[3.3.1]nonane ketones mediated by thallium(III) nitrate to afford ring contraction products is investigated. The effect of solvent on the oxidation is …
Number of citations: 5 www.sciencedirect.com
H Mei, Y Yu, C Wang, A Liu, J Han - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
We disclose an efficient method for the synthesis of tetracyclic tetrahydrocarbazoles via a visible-light promoted cascade reaction of alkene tethered indoles and bromodifluoroacetate …
Number of citations: 11 pubs.rsc.org
RC Cioc, V Estévez, DJ van der Niet… - European Journal of …, 2017 - Wiley Online Library
We report the use of bifunctional starting materials (ketoacids) in a diastereoselective Passerini three‐center‐two‐component reaction. Study of the reaction scope revealed the required …
M Winkler, JG Ling - ChemCatChem, 2022 - Wiley Online Library
Carboxylate reductases (CARs) are valuable catalysts for the selective one‐step reduction of carboxylic acids to their corresponding aldehydes. In recent years, numerous new CARs …
SP Green, DA Whiting - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
A mechanism is postulated for the biogenesis of the unique ring-D aromatic phytosteroids from Nicandra physaloides, which involves rearrangement, ring expansion, and aromatisation …
Number of citations: 3 pubs.rsc.org
NO Hydantoin - thieme-connect.com
5-Monosubstituted hydantoins are cyclic ureides of α-amino acids and, therefore, they are protected at both the carboxy and the α-amino group. Adolf von Baeyer was the first to isolate …
Number of citations: 0 www.thieme-connect.com
SK Klimenko, EV Trushina, NN Sorokin… - …, 1995 - Wiley Online Library
Number of citations: 1

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